methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate
Description
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Properties
IUPAC Name |
methyl 2-[4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-1,2,4-triazol-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3/c1-8-10(14(15,16)17)5-4-6-11(8)19-7-18-20(13(19)22)9(2)12(21)23-3/h4-7,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGRYRYNNOAUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NN(C2=O)C(C)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to act as agonists for peroxisome proliferator-activated receptors. These receptors play a crucial role in the regulation of central inflammation and control of brain inflammation processes.
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets (such as peroxisome proliferator-activated receptors) and induce changes that lead to the regulation of inflammation.
Biochemical Pathways
It’s plausible that it may influence pathways related to inflammation and immune response, given its potential role in regulating central inflammation.
Result of Action
Based on its potential role as a peroxisome proliferator-activated receptor agonist, it might contribute to the regulation of inflammation and immune response.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.
It’s important to note that this information is based on the compound’s structural similarity to other compounds and its potential role as a peroxisome proliferator-activated receptor agonist.
Biological Activity
Methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate is a complex organic compound belonging to the 1,2,4-triazole class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structural features of triazoles have been associated with a wide range of pharmacological effects including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H14F3N3O3. Its structure includes a trifluoromethyl group which is known to enhance biological activity in various compounds. The compound exhibits the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 315.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
Antimicrobial Activity
Research indicates that compounds with a triazole nucleus exhibit significant antimicrobial properties. A review of the literature highlights that triazole derivatives can effectively inhibit the growth of various pathogens. For instance, studies have shown that triazole-based compounds have demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of triazole derivatives are particularly noteworthy. A study published in 2019 identified novel anticancer compounds through systematic screening of drug libraries that included triazole derivatives . The mechanism of action often involves the disruption of cellular processes essential for cancer cell survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of electron-withdrawing groups like trifluoromethyl enhances its lipophilicity and bioavailability, while the triazole ring contributes to its interaction with biological targets .
Case Studies
- Antibacterial Activity : In vitro studies have shown that triazole derivatives exhibit minimum inhibitory concentrations (MIC) comparable to existing antibiotics. For example, certain derivatives were found to be more effective than vancomycin against MRSA strains .
- Cytotoxicity Against Cancer Cell Lines : Compounds similar to this compound have been tested against various cancer cell lines (e.g., A431 and Jurkat cells). Results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents .
Scientific Research Applications
Biological Activities
Methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate exhibits various biological activities that make it a candidate for further research:
- Antimicrobial Properties : Preliminary studies suggest that compounds with triazole moieties have antimicrobial effects. The presence of the trifluoromethyl group may enhance these properties by increasing the compound's stability and interaction with microbial targets .
- Anticancer Activity : Research indicates that triazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound's structure suggests potential efficacy against specific cancer types .
- Insecticidal Activity : The unique structural attributes of this compound may also confer insecticidal properties, making it a candidate for development in agricultural pest control formulations .
Pharmaceuticals
This compound can be utilized in drug discovery and development processes:
- Lead Compound in Drug Development : Its promising biological activities position it as a lead compound for synthesizing new pharmaceuticals targeting infections or tumors.
- Formulation Studies : Investigating its solubility and stability could lead to improved formulations for oral or injectable drugs.
Agricultural Science
In agriculture, the compound's potential insecticidal properties can be explored further:
- Pesticide Development : With its possible efficacy against pests, it could be developed into a novel pesticide that minimizes environmental impact compared to traditional chemicals.
Case Studies and Research Findings
Chemical Reactions Analysis
Triazolone Ring Formation
The 1,2,4-triazol-5-one core is synthesized through cyclization of a hydrazine derivative with a carbonyl-containing precursor. For example:
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Hydrazide intermediate : Reacting methyl 3-(2-methyl-3-(trifluoromethyl)phenyl)propanoate hydrazide with a carbonyl source (e.g., ethyl orthoformate) under acidic conditions forms the triazolone ring .
Esterification and Alkylation
The propanoate side chain is introduced via alkylation or esterification:
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Mitsunobu reaction : Coupling a hydroxyl-containing triazolone intermediate with methyl 2-bromopropanoate using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
Table 1: Synthetic Route and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Ethyl orthoformate, HCl, reflux | 78% | |
| Alkylation | Methyl bromopropanoate, DEAD, PPh₃ | 85% |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under basic or acidic conditions to form the carboxylic acid derivative:
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Basic hydrolysis : Treatment with NaOH in ethanol/water yields the sodium carboxylate, which is acidified to the free acid .
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Acidic hydrolysis : HCl in dioxane selectively cleaves the ester without affecting the triazolone ring .
Triazole Ring Functionalization
The 1,2,4-triazol-1-yl group participates in nucleophilic substitution or cross-coupling reactions:
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Halogenation : Bromination at the 4-position using N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom .
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Suzuki coupling : The brominated derivative reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives .
Table 2: Reaction Conditions for Triazole Modifications
| Reaction | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | NBS, carbonyldiimidazole, CH₂Cl₂ | 0°C → 25°C | 92% |
| Suzuki coupling | Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O | 120°C (microwave) | 75% |
Stability and Degradation
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Photostability : The trifluoromethylphenyl group enhances stability under UV light due to electron-withdrawing effects .
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Thermal stability : Decomposition occurs above 250°C, primarily via cleavage of the triazolone ring .
Key Research Findings
Q & A
Q. What are the recommended synthetic routes for methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling a triazole precursor with a trifluoromethyl-substituted phenyl moiety. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with carbonyl compounds to form the triazole ring .
- Esterification : Introducing the methyl propanoate group via nucleophilic substitution or acid-catalyzed esterification.
- Yield Optimization : Use computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states, reducing trial-and-error experimentation .
Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ester group integrity.
- X-ray Crystallography : For unambiguous determination of crystal structure and stereochemistry (e.g., triazole ring conformation) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection, referencing retention times against standards .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours.
- Degradation Analysis : Monitor via HPLC-MS to identify hydrolysis products (e.g., ester cleavage) or triazole ring oxidation .
Advanced Research Questions
Q. What computational strategies can predict byproducts and optimize reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction mechanisms and identify competing pathways (e.g., trifluoromethyl group migration).
- Machine Learning : Train models on existing triazole synthesis data to predict optimal solvents, catalysts, and temperatures .
Q. How can contradictions in bioactivity data across in vitro assays be resolved?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known triazole-based pesticides or pharmaceuticals) to calibrate bioactivity measurements .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies in triplicate to account for variability in cell-based vs. enzyme-linked assays .
Q. What reactor designs are suitable for scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Microreactors : Enhance heat transfer and mixing for exothermic triazole cyclization steps.
- Continuous Flow Systems : Minimize byproduct formation through precise control of residence time and reagent stoichiometry .
Q. How can the compound’s interaction with biological targets (e.g., enzymes) be elucidated at the molecular level?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
